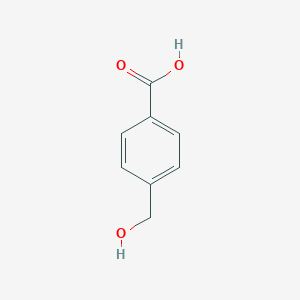

4-(Hydroxymethyl)benzoic acid

Overview

Description

4-(Hydroxymethyl)benzoic Acid is an intermediate in the synthesis of Eprosartan, a prototype of the imidazoleacrylic acid angiotensin II receptor antagonists used as an antihypertensive agent . Its molecular formula is C8H8O3 .

Synthesis Analysis

4-(Hydroxymethyl)benzoic Acid (HMBA) is synthesized from HMFA and ethylene catalyzed by Sn-BEA . In another study, the crystallization behaviors of 4-(hydroxymethyl) benzoic acid (p-HMBA) crystal were investigated with poly(vinylpyrrolidone) (PVP) by combining experiments and molecular simulations .

Molecular Structure Analysis

The molecular structure of 4-(Hydroxymethyl)benzoic Acid is represented by the formula C8H8O3. It has a molecular weight of 152.147 Da and a monoisotopic mass of 152.047348 Da .

Scientific Research Applications

Crystallization Modifier in Pharmaceutical Research

4-(Hydroxymethyl)benzoic acid (p-HMBA) has been studied for its role in modifying crystallization behaviors, particularly in the presence of additives like poly (vinylpyrrolidone) (PVP). This research is crucial for understanding how additives influence crystal morphology, which is vital for drug design and development .

Biotechnological Processes

There is significant research focused on developing biotechnological processes using 4-Hydroxybenzoic acid derivatives. These efforts aim to synthesize value-added products through microbial pathways, highlighting the compound’s versatility as a platform intermediate .

Electrochemical Oxidation

The compound has been used in studies involving plasmon-enhanced electrochemical oxidation. For instance, research on the electrooxidation of 4-(Hydroxymethyl)benzoic acid on gold nanoparticle electrodes can provide insights into advanced oxidation processes .

Chemical Safety and Handling

Research Use Only (RUO) guidelines are associated with 4-(Hydroxymethyl)benzoic acid, emphasizing the importance of safety and handling procedures in research settings. This aspect is crucial for laboratory management and regulatory compliance .

Chemical Supply and Availability

The availability of 4-(Hydroxymethyl)benzoic acid from chemical suppliers like MilliporeSigma, with detailed product specifications, supports its widespread use in scientific research applications .

Mechanism of Action

In a study investigating the influence of additives on crystal morphology, it was found that the morphology of p-HMBA was modified from rod to block in the presence of PVP. The inhibition effect of PVP on axial direction growth was much stronger than that on the radial direction. Molecular dynamics simulations revealed that the nucleation rate of p-HMBA crystal was inhibited due to the hydrogen-bonding interaction between PVP and p-HMBA molecules .

Safety and Hazards

When handling 4-(Hydroxymethyl)benzoic Acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended. All sources of ignition should be removed and personnel should be evacuated to safe areas .

Future Directions

properties

IUPAC Name |

4-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,9H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYFPDXEIFBNKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184111 | |

| Record name | 4-(Hydroxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3006-96-0 | |

| Record name | 4-(Hydroxymethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3006-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Hydroxymethyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003006960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Hydroxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hydroxymethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(HYDROXYMETHYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z28L8STHD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 4-(Hydroxymethyl)benzoic acid be synthesized from renewable resources?

A1: Yes, 4-HMBA can be synthesized from 5-(hydroxymethyl)furoic acid (HMFA), a platform chemical derived from biomass, through a Diels-Alder reaction with ethylene. This reaction is typically catalyzed by Lewis acidic molecular sieves such as Sn-Beta or Zr-Beta. [, ]

Q2: What are the advantages of synthesizing 4-(Hydroxymethyl)benzoic acid from biomass?

A2: Synthesizing 4-HMBA from biomass offers a renewable alternative to traditional petroleum-based routes for producing terephthalic acid (PTA), a monomer used in polyethylene terephthalate (PET) production. This approach aligns with the growing demand for sustainable and environmentally friendly chemical production methods. [, ]

Q3: How is 4-(Hydroxymethyl)benzoic acid used in polymer synthesis?

A3: 4-HMBA can be used as an initiator in the synthesis of poly(ϵ-caprolactone) prepolymers. These prepolymers can be further reacted to produce high molecular weight poly(ester-anhydride)s, a class of biodegradable polymers with potential applications in drug delivery and tissue engineering. []

Q4: Are there challenges in using 4-HMBA as an initiator for polymerization?

A4: While 4-HMBA can be used successfully, other initiators like 4-hydroxybenzoic acid and adipic acid have been found to produce less satisfactory results in poly(ϵ-caprolactone) prepolymer synthesis. []

Q5: What is the electrochemical behavior of 4-(Hydroxymethyl)benzoic acid?

A5: 4-HMBA undergoes electrochemical oxidation, with gold (Au) demonstrating the lowest onset potential for catalyzing this reaction in alkaline electrolytes compared to nickel (Ni) and platinum (Pt). [, ] Interestingly, Pt, a conventionally good electrocatalyst for alcohol oxidation, does not catalyze the electrooxidation of 4-HMBA under alkaline conditions. []

Q6: What are the products of 4-(Hydroxymethyl)benzoic acid electrooxidation?

A6: The electrochemical oxidation of 4-HMBA on a gold working electrode yields 4-carboxybenzaldehyde and terephthalic acid as the main products. [, ]

Q7: Can plasmonic effects enhance the electrochemical oxidation of 4-HMBA?

A7: Yes, electrodeposited gold nanoparticles (Au NPs) on indium tin oxide (ITO) can enhance the electrochemical oxidation of 4-HMBA under green and red LED light illuminations due to the plasmonic effects of the Au nanostructures. This enhancement is attributed to the broad absorption of the Au nanostructures in the visible and near-infrared range. []

Q8: Have computational methods been used to study 4-HMBA synthesis?

A8: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of 4-HMBA synthesis from ethylene and HMFA catalyzed by Sn-BEA zeolites. [, , ] These studies provided insights into the preferred reaction pathways and the role of the Sn active site in stabilizing the transition state of the Diels-Alder reaction.

Q9: Can the computational models predict the effect of different catalysts on the Diels-Alder reaction?

A9: Yes, computational studies have shown that the choice of metal in the active site of the zeolite catalyst significantly influences the reaction barrier for the Diels-Alder reaction. For instance, replacing Sn with Ti in the active site leads to the highest reaction barriers. []

Q10: Beyond catalyst selection, can computational methods be used to further optimize 4-HMBA synthesis?

A10: Yes, QM/MM simulations have been used to investigate the influence of solvents and the effects of active site structures on the reaction barriers in 4-HMBA synthesis. This information can guide the design of more efficient catalysts and reaction conditions for the production of 4-HMBA. []

Q11: Are there other applications of 4-HMBA in organic synthesis?

A11: 4-HMBA is utilized in solid-phase peptide synthesis. It acts as a linker, anchoring the peptide to a solid support, enabling the synthesis of diverse bombesin analogs with modifications at the C-terminus. This approach facilitates the creation of libraries of peptides with varying biological activities. []

Q12: Does 4-HMBA have any known biological activity?

A12: While not a primary focus of the provided research, two isoflavones, 4',7-dihydroxyisoflavone and 4',5,7-trihydroxy-7-methoyisoflavone, isolated alongside 4-HMBA from the endophyte HCCB00189, exhibited cytotoxicity against A549 and LoVo tumor cells. This finding suggests potential avenues for further exploration of 4-HMBA and related compounds in medicinal chemistry. []

Q13: Has 4-HMBA been identified in natural sources?

A13: 4-HMBA was found in the leaf extracts of Rhynchosia capitata, a plant known for its allelopathic effects. While its specific role in this context requires further investigation, this finding highlights the potential ecological relevance of 4-HMBA. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.